molecular formula C16H11NO4S B11190564 2-[(Furan-2-carbonyl)-amino]-4-phenyl-thiophene-3-carboxylic acid

2-[(Furan-2-carbonyl)-amino]-4-phenyl-thiophene-3-carboxylic acid

Cat. No.: B11190564
M. Wt: 313.3 g/mol
InChI Key: XRPPCBRVBFSZKT-UHFFFAOYSA-N
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Description

2-(FURAN-2-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLIC ACID is a complex organic compound that belongs to the class of thiophene carboxylic acids This compound is characterized by the presence of a furan ring, an amido group, and a phenyl group attached to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(FURAN-2-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLIC ACID typically involves multi-step organic reactions. One common method involves the reaction of 2-furoyl chloride with 4-phenylthiophene-3-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The resulting intermediate is then subjected to further reactions to introduce the amido group, typically using reagents like ammonia or amines .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(FURAN-2-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The amido group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(FURAN-2-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of 2-(FURAN-2-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The furan and thiophene rings contribute to the compound’s ability to interact with hydrophobic pockets in proteins, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(FURAN-2-AMIDO)BENZOIC ACID
  • 2-(FURAN-2-AMIDO)THIOPHENE-3-CARBOXYLIC ACID
  • 3-(FURAN-2-AMIDO)BENZOIC ACID

Uniqueness

2-(FURAN-2-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLIC ACID is unique due to the presence of both a phenyl group and a thiophene ring, which confer distinct electronic and steric properties. This uniqueness allows for specific interactions with biological targets and enhances its potential as a versatile building block in organic synthesis.

Properties

Molecular Formula

C16H11NO4S

Molecular Weight

313.3 g/mol

IUPAC Name

2-(furan-2-carbonylamino)-4-phenylthiophene-3-carboxylic acid

InChI

InChI=1S/C16H11NO4S/c18-14(12-7-4-8-21-12)17-15-13(16(19)20)11(9-22-15)10-5-2-1-3-6-10/h1-9H,(H,17,18)(H,19,20)

InChI Key

XRPPCBRVBFSZKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=C2C(=O)O)NC(=O)C3=CC=CO3

Origin of Product

United States

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